2-(4-Methyl-5-thiazolyl)ethyl Hexanoate

Description

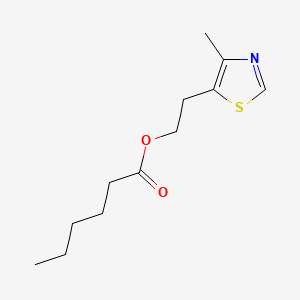

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-3-4-5-6-12(14)15-8-7-11-10(2)13-9-16-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJULDCZELAIZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00240863 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Roasted, nutty aroma | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.065-1.071 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94159-32-7 | |

| Record name | Hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94159-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00240863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylthiazol-5-yl)ethyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J734HMU58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis of the Precursor Alcohol 4 Methyl 5 2 Hydroxyethyl Thiazole :

The immediate precursor to the final ester is the alcohol, 4-methyl-5-(2-hydroxyethyl)thiazole. Synthetic routes to this intermediate have been described in patent literature, often starting from more readily available materials. One documented approach involves the following transformations:

Reaction of 3-acetylpropanol with thiourea (B124793) under acidic conditions. google.com

This is followed by a sequence of oxidation and diazotization steps to yield the target alcohol. google.com

An alternative route starts with α-acetyl-γ-butyrolactone, which is treated with sulfuryl chloride and subsequently undergoes further reactions to form the desired thiazole (B1198619) ethanol (B145695) derivative. chemicalbook.com

Esterification:

Utility of this compound as a Precursor in Diverse Chemical Syntheses

While many thiazole (B1198619) derivatives are vital intermediates in medicinal chemistry, the primary documented application of this compound is not as a synthetic precursor. Instead, its main utility lies in the flavor and fragrance industry, where it is valued as a flavoring agent. chemimpex.comfemaflavor.org However, it is also noted to serve as an intermediate in the synthesis of various pharmaceuticals and is used in laboratories for creating other thiazole derivatives. chemimpex.com The ester functional group could potentially be hydrolyzed back to the parent alcohol, 4-methyl-5-(2-hydroxyethyl)thiazole, which in turn can be a building block for more complex molecules. chemicalbook.com

Design and Preparation of Structurally Related 2-(4-Methyl-5-thiazolyl)ethyl Esters and Thiazole Derivatives

The synthetic methodology used for this compound can be readily adapted to produce a wide array of structurally related congeners.

Preparation of Ester Congeners:

By retaining the core 4-methyl-5-(2-hydroxyethyl)thiazole structure, a library of different esters can be synthesized simply by varying the carboxylic acid or acyl chloride used in the final esterification step. This allows for the tuning of properties, such as aroma profile or lipophilicity.

Below is a table of structurally related esters and the corresponding carboxylic acid required for their synthesis.

| Target Ester Congener | Required Carboxylic Acid Precursor | Molecular Formula |

| 2-(4-Methyl-5-thiazolyl)ethyl Formate | Formic Acid | C₇H₉NO₂S |

| 2-(4-Methyl-5-thiazolyl)ethyl Propionate | Propionic Acid | C₉H₁₃NO₂S |

| 2-(4-Methyl-5-thiazolyl)ethyl Butanoate | Butanoic Acid | C₁₀H₁₅NO₂S |

| 2-(4-Methyl-5-thiazolyl)ethyl Octanoate | Octanoic Acid | C₁₄H₂₃NO₂S |

Preparation of Other Thiazole Derivatives:

Beyond simple ester variations, the core thiazole structure itself can be the subject of further synthetic elaboration. The aromatic thiazole ring can undergo various reactions, allowing for the introduction of different functional groups at available positions, leading to the creation of a diverse range of derivatives for various applications, including medicinal chemistry.

Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 2 4 Methyl 5 Thiazolyl Ethyl Hexanoate

Investigations into the Natural Presence of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate (B1226103)

Direct investigations into the natural occurrence of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate are limited in published literature foodb.ca. However, its core structural component, 4-methyl-5-thiazoleethanol, is a well-documented natural substance. This precursor alcohol is found in a variety of foods and beverages, contributing to their characteristic aromas. Natural sources of 4-methyl-5-thiazoleethanol include beer, cocoa, citrus fruits, beans, brandy, cognac, whiskey, and malt fragranceconservatory.com.

Given that this compound is the hexanoate ester of this naturally occurring alcohol, its presence can be inferred in environments where both the alcohol and hexanoic acid (a common fatty acid) are available for enzymatic or chemical esterification. The compound is recognized for its nutty and roasted flavor profile and is used as a flavoring agent in the food industry foodb.cafemaflavor.org. This application underscores its role in mimicking or enhancing sensory profiles that are often associated with natural products.

Elucidation of Biosynthetic Routes for Thiazole-Containing Metabolites

The biosynthesis of the thiazole (B1198619) ring, the central chemical moiety in this compound, is a complex process that varies between organisms.

In many bacteria, the thiazole moiety of thiamin (Vitamin B1) is synthesized through an oxidative condensation reaction involving 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and either glycine or tyrosine researchgate.net. Cysteine provides the N-C-C-S backbone essential for the thiazole ring's formation wikipedia.org.

Eukaryotes, including fungi and plants, utilize a different biosynthetic route. In these organisms, the enzyme THI4 is central to the formation of the thiazole ring nih.gov. The biosynthesis begins with nicotinamide adenine dinucleotide (NAD) and glycine nih.govresearchgate.net. The process is distinct from the prokaryotic pathway and highlights the diverse evolutionary strategies for synthesizing this vital chemical structure nih.gov.

Dark Septate Endophytes (DSE) are a group of fungi that colonize plant roots and are known for producing a wide array of secondary metabolites researchgate.netnih.gov. The genus Alternaria is a prominent example of DSE fungi that engage in complex metabolic activities, releasing various compounds into their environment mdpi.com.

The extracellular metabolites of Alternaria sp. are diverse and include lipids, lipid-like molecules, organooxygen compounds, amino acids, and organic acids nih.govresearchgate.net. Fungi possess the fundamental biosynthetic pathways necessary for producing thiazole precursors nih.gov. The extracellular matrix of DSE, rich in various chemical building blocks, provides a suitable environment for the synthesis of complex molecules. While the direct synthesis of this compound by Alternaria sp. has not been explicitly documented, the organism's known metabolic capabilities suggest a potential for producing thiazole-containing compounds. DSE fungi are known to modulate plant phytohormone biosynthesis and produce a range of active bioconstituents researchgate.net.

The extracellular metabolites produced by DSE, such as Alternaria sp., have a significant and measurable impact on their host plants. Research has demonstrated a strong positive correlation between the application of these microbial metabolites and enhanced plant growth and vigor, a phenomenon known as biostimulation.

In studies involving alfalfa (Medicago sativa L.), treatment with the extracellular metabolites of Alternaria sp. resulted in substantial improvements in key growth metrics. These metabolites were found to alter the root structure of alfalfa seedlings, leading to significant increases in root length and root surface area. This enhanced root system facilitates greater nutrient absorption, ultimately contributing to a marked increase in the total plant biomass. One study noted that the application of these fungal metabolites led to a 50.2% increase in the total biomass of alfalfa nih.govresearchgate.net. The interaction between DSE mycelium and its extracellular products can increase alfalfa total biomass by 23.9% and 47.2%, respectively researchgate.net. This biostimulant effect highlights the crucial ecological role of DSE metabolites in promoting plant health and productivity.

Table 1: Effect of Alternaria sp. Extracellular Metabolites on Alfalfa Growth

| Parameter | Observation | Reference |

|---|---|---|

| Total Biomass Increase | Up to 50.2% | nih.govresearchgate.net |

| Root Structure | Altered; significant increases in root length and surface area | nih.gov |

| Metabolite Composition | Includes lipids, organooxygen compounds, amino acids, organic acids | nih.govresearchgate.net |

Enzymatic and Non-Enzymatic Biotransformation of this compound in Biological Systems

The biotransformation of this compound within biological systems can occur through both enzymatic and non-enzymatic pathways. Fungi, including species of Alternaria, are equipped with a powerful arsenal of enzymes capable of modifying a wide range of organic compounds nih.gov.

Of particular importance are cytochrome P450 monooxygenases, which these fungi possess. These enzymes are known for their ability to catalyze the oxidation of various C-H bonds with high degrees of chemo-, regio-, and stereoselectivity nih.gov. Such enzymatic action could lead to the hydroxylation, epoxidation, or other oxidative modifications of the this compound molecule. Furthermore, the ester linkage in the compound is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems. This reaction would cleave the molecule into its constituent parts: 4-methyl-5-thiazoleethanol and hexanoic acid.

Non-enzymatic transformations could also occur, depending on the pH, temperature, and chemical composition of the biological environment. However, enzymatic processes are generally the primary drivers of biotransformation for such molecules.

Role of Microbial Fermentation in Flavor Compound Generation and Potential for this compound Production

Microbial fermentation is a cornerstone of flavor generation in the food and beverage industry. The production of the precursor alcohol, 4-methyl-5-thiazoleethanol, in fermented products like beer is a testament to the ability of yeast and other microorganisms to synthesize flavor-active thiazole derivatives during their metabolic processes fragranceconservatory.com.

Fermentation provides a controlled environment where microbial enzymes can act on precursor molecules to generate a complex bouquet of flavor compounds. Given that this compound is valued for its nutty and roasted flavor profile, it represents a desirable target for production via fermentation femaflavor.orgchemimpex.com. By selecting appropriate microbial strains with high ester-producing capabilities and optimizing fermentation conditions (e.g., precursor availability, temperature, aeration), it is plausible to develop a biotechnological route for its synthesis. This approach offers a potentially sustainable and "natural" method for producing specialty flavor ingredients, aligning with consumer demand for clean-label products.

Pharmacological and Biological Activities of 2 4 Methyl 5 Thiazolyl Ethyl Hexanoate and Analogues

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) and Related Metabolic Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in the insulin (B600854) signaling pathway, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B is expected to enhance insulin sensitivity. researchgate.net Thiazole-containing compounds have emerged as a promising class of PTP1B inhibitors. nih.govresearchgate.net

Recent studies have focused on the rational design and synthesis of novel thiazole (B1198619) derivatives as potent PTP1B inhibitors. For instance, a series of methyl salicylate (B1505791) based thiazole (MSBT) derivatives were designed and evaluated for their PTP1B inhibitory activity. nih.gov Several of these compounds demonstrated significant inhibition of the PTP1B enzyme, with some exhibiting submicromolar efficacy, surpassing the activity of the reference inhibitor. nih.gov Molecular docking simulations have further elucidated the interaction between these thiazole derivatives and the catalytic site of PTP1B, revealing key interactions that contribute to their inhibitory activity. nih.gov

Another study focused on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as PTP1B inhibitors. All synthesized compounds in this series showed potential PTP1B inhibitory activities, with the most potent compound exhibiting a reversible, noncompetitive inhibition of the enzyme. nih.gov

Table 1: PTP1B Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | Type of Thiazole Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| 3j | Methyl salicylate based thiazole | 0.51 ± 0.15 | nih.gov |

| 3f | Methyl salicylate based thiazole | 0.66 ± 0.38 | nih.gov |

| 3d | Methyl salicylate based thiazole | 0.93 ± 0.51 | nih.gov |

| MY17 | 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione | 0.41 ± 0.05 | nih.gov |

Research on Antidiabetic Potential and Mechanism of Action

The potential of thiazole derivatives as antidiabetic agents extends beyond PTP1B inhibition. rjptonline.org The thiazolidinedione (TZD) class of drugs, which features a thiazole ring, has been used in the treatment of type 2 diabetes. nih.gov These compounds act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. rasayanjournal.co.in

Research in this area has also explored the inhibition of other key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, by thiazole derivatives. rasayanjournal.co.innih.gov By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be reduced, leading to a decrease in postprandial blood glucose levels. nih.gov A series of hydrazine (B178648) clubbed thiazole derivatives demonstrated potent inhibitory activity against α-glucosidase and α-amylase. nih.gov Similarly, a new series of thiazole derivatives incorporating an imidazopyridine moiety showed superior activity against the α-glucosidase enzyme. nih.gov

In vivo studies using animal models of diabetes have further confirmed the antidiabetic potential of novel thiazole derivatives. nih.govscielo.br For example, oral administration of a potent 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivative was shown to reduce fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

Table 2: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound Class | Target Enzyme/Receptor | In Vitro/In Vivo Activity | Reference |

|---|---|---|---|

| Hydrazine clubbed thiazoles | α-Glucosidase, α-Amylase | Potent in vitro inhibition | nih.gov |

| Imidazopyridine-based thiazoles | α-Glucosidase | Superior in vitro activity | nih.gov |

| Thiazolidinediones | PPARγ | Agonistic activity | nih.govrasayanjournal.co.in |

Anti-inflammatory Response Modulation Studies

Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com The 5-lipoxygenase (5-LOX) enzyme, on the other hand, is involved in the production of leukotrienes, which also play a crucial role in inflammation. youtube.com

Several studies have focused on the development of thiazole-based dual COX/5-LOX inhibitors, which are believed to offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govtandfonline.com For example, a series of thiourea (B124793), thiazole, and thiazolidene derivatives were synthesized and screened for their COX-1, COX-2, and 5-LOX inhibitory activities, leading to the identification of a potent dual inhibitor. nih.gov In vivo studies in a rat model of inflammation confirmed the significant anti-inflammatory effect of this compound. nih.gov

Molecular docking studies have provided insights into the binding of these thiazole derivatives to the active sites of COX and LOX enzymes, helping to explain their inhibitory activity. nih.govnih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound ID/Class | Target Enzyme(s) | IC50 (µM) | In Vivo Effect | Reference |

|---|---|---|---|---|

| 6l | COX-2 / 5-LOX | 0.09 / 0.38 | Significant reduction in carrageenan-induced edema | nih.gov |

| Thymol-3,4-disubstituted thiazole hybrids | COX-2 / 5-LOX | Potent dual inhibition | Not specified | tandfonline.com |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Superior to reference drug naproxen (B1676952) | Not specified | nih.gov |

Antineoplastic and Anticancer Research Approaches Involving Thiazole Derivatives

The thiazole scaffold is a key structural component in a number of compounds with demonstrated antineoplastic and anticancer activity. ontosight.ai Research in this area has explored various mechanisms of action for these derivatives.

One important target for thiazole-based anticancer agents is PTP1B, which, in addition to its role in metabolic diseases, is also implicated in the development and progression of certain cancers. nih.gov A study on methyl salicylate based thiazole derivatives identified compounds that not only inhibited PTP1B but also exhibited significant antiproliferative activity against breast cancer and non-small-cell lung carcinoma cell lines. nih.gov The cellular mechanism of action for the most potent compound was linked to the inhibition of DNA replication and induction of apoptosis. nih.gov

Other research has focused on the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives and their evaluation against various cancer cell lines. mdpi.com While the activity of these compounds varied, some derivatives displayed moderate inhibitory effects against lung, liver, and colon cancer cell lines. mdpi.com

Table 4: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID/Class | Cancer Cell Line | IC50 (µM) or % Inhibition | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3j (MSBT derivative) | T47D (Breast cancer) | Highly selective | Inhibition of DNA replication, apoptosis induction | nih.gov |

| 7f (Thiazole-5-carboxamide) | HCT-8 (Colon cancer) | 40% inhibition at 5 µg/mL | Not specified | mdpi.com |

| Hexadecanoic acid ethyl ester | MCF-7 (Breast cancer) | IC50 of 25 µM | Not specified | nih.gov |

| Docosanoic acid methyl ester | MCF-7 (Breast cancer) | IC50 of 25 µM | Not specified | nih.gov |

Broad-Spectrum Antimicrobial Properties of Thiazole Compounds

Thiazole derivatives are recognized for their broad-spectrum antimicrobial activity, encompassing both antibacterial and antifungal properties. mdpi.comjchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell leakage and death. mdpi.com

The antibacterial activity of thiazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Several mechanisms of action have been proposed for the antibacterial effects of these compounds. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication. nih.govnih.gov Another proposed mechanism is the inhibition of fatty acid synthesis in bacteria. nih.gov

Furthermore, some thiazole-quinolinium derivatives have been found to disrupt bacterial cell division by stimulating the polymerization of the FtsZ protein, which is essential for the formation of the Z-ring during cytokinesis. rsc.org Studies have shown that these derivatives can alter bacterial cell morphology, causing an elongated shape. rsc.org

Table 5: Antibacterial Activity of Selected Thiazole Derivatives | Compound Class | Bacterial Strain(s) | MIC (µg/mL or µM) | Proposed Mechanism of Action | Reference | | --- | --- | --- | --- | | Thiazole-quinolinium derivatives | Staphylococcus aureus (MRSA), Enterococcus (VRE), E. coli (NDM-1) | Not specified | FtsZ polymerization stimulation | rsc.org | | Benzothiazole ethyl urea (B33335) compounds | E. coli, S. aureus | 0.008 - 0.06 | DNA gyrase and topoisomerase IV inhibition | nih.gov | | Novel thiazole derivative | Shigella dysenteriae, Proteus mirabilis, Listeria monocytogenes | 125, 1000, 1000 | Inhibition of DNA or enzymes | nih.gov | | Oxothiazole derivatives | Staphylococcus aureus, Streptococcus agalactiae | Not specified | Not specified | researchgate.net |

Thiazole-containing compounds have also shown significant promise as antifungal agents. nih.govnih.gov A notable example is the development of novel thiazole-containing triazole antifungals, which have demonstrated potent activity against a variety of clinically relevant pathogenic fungi both in vitro and in vivo. nih.gov

The antifungal action of thiazole derivatives is often attributed to their ability to interfere with the fungal cell wall or cell membrane. nih.gov For instance, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The mechanism of action for these compounds is thought to be related to their influence on the structure of the fungal cell wall and/or cell membrane. nih.gov The high lipophilicity of these derivatives is also believed to contribute to their potent antifungal activity. nih.gov

Table 6: Antifungal Activity of Selected Thiazole Derivatives | Compound ID/Class | Fungal Strain(s) | MIC (µg/mL) | Proposed Mechanism of Action | Reference | | --- | --- | --- | --- | | (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (ER-30346) | Various pathogenic fungi | Potent in vitro activity | Not specified | nih.gov | | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008 - 7.81 | Disruption of cell wall/membrane | nih.gov | | 3h | C. neoformans, C. albicans | 8 | Not specified | researchgate.net | | 3i | C. neoformans, T. mentagrophytes | 8, 16 | Not specified | researchgate.net |

Antiviral Investigations

The antiviral mechanism of thiazole-containing compounds often involves the inhibition of viral enzymes that are crucial for replication. For instance, the well-known antiviral drug Ritonavir, which contains a thiazole ring, acts as a protease inhibitor to treat HIV/AIDS. The versatility of the thiazole ring allows for various chemical modifications, leading to the development of new compounds with potential and selective antiviral activities. nih.gov Given that 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate (B1226103) belongs to this class of compounds, it is plausible that it or its derivatives could exhibit antiviral properties, though dedicated research is required to confirm this.

Structure-Activity Relationship (SAR) Analysis of Thiazolyl Antimicrobials

The structure-activity relationship (SAR) of thiazole derivatives has been a focal point of research in the development of new antimicrobial agents. These studies explore how the chemical structure of a compound influences its biological activity. For thiazole-based antimicrobials, key structural features that are often modified include substituents on the thiazole ring and the nature of the groups attached to it.

In many thiazole analogues, the presence of specific functional groups can significantly impact their antimicrobial potency. For example, in a series of 4-(p-halophenyl)-thiazolyl derivatives, compounds with a chloro substituent showed notable antibacterial activity, while those with a bromo substituent were inactive. nih.gov Similarly, in 5-acylthiazolyl compounds, the nature of the acyl group was found to be a determining factor for antibacterial efficacy. nih.gov

For compounds related to 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate, the hexanoate ester group would be a key area for SAR studies. Variations in the length and branching of the alkyl chain of the ester could influence the compound's lipophilicity, which in turn can affect its ability to penetrate microbial cell membranes. Furthermore, modifications to the methyl group on the thiazole ring could also alter the compound's interaction with biological targets. While specific SAR data for this compound is not available, the general principles derived from other thiazole antimicrobials suggest that its ester and thiazole ring substituents are critical for any potential antimicrobial activity.

Potential as an Antioxidant in Biological Systems

Thiazole derivatives have been investigated for their antioxidant properties. The precursor to this compound, 4-Methyl-5-thiazoleethanol, has been noted for its potential antioxidant properties in cosmetic formulations, suggesting it may help enhance skin health. chemimpex.com Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage.

Research into various thiazole derivatives has demonstrated their capacity for antioxidant activity through different mechanisms. For instance, a series of phenothiazine-based thiazole derivatives were synthesized and evaluated for their antioxidant potential, with some compounds showing significant radical scavenging activity. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The chemical structure of this compound, with its thiazole ring, may confer some antioxidant potential. However, without specific experimental data from antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, its efficacy as an antioxidant remains speculative.

Applications in Agricultural Science: Crop Protection and Plant Biostimulation

Thiazole derivatives are utilized in the agricultural sector for crop protection. Some sources indicate that this compound is employed in the formulation of agrochemicals and may contribute to environmentally friendly pest control solutions. chemimpex.com The thiazole ring is a structural component of several commercial fungicides, such as Thifluzamide and Tricyclazole, which are used to control a variety of agricultural pests.

The mode of action for thiazole-based fungicides can vary. For example, some derivatives have been shown to induce systemic acquired resistance (SAR) in plants, which enhances the plant's own defense mechanisms against pathogens. nih.gov Others may directly inhibit fungal growth by targeting specific enzymes or cellular processes. For instance, some camphor-thiazole derivatives have demonstrated significant antifungal activity against various plant pathogenic fungi by inducing abnormal mycelial and cellular morphology and increasing cell membrane permeability. nih.gov

While there is potential for this compound to be used in crop protection, detailed studies on its specific fungicidal activity, mode of action, and efficacy as a plant biostimulant are needed to substantiate this application.

Integration into Pharmaceutical Formulations as an Intermediate

The compound this compound is considered a versatile intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its precursor, 4-Methyl-5-thiazoleethanol, is also recognized as an important intermediate in the synthesis of vitamin B1 and other medications. google.com The thiazole ring is a fundamental scaffold in many biologically active molecules and approved drugs, making its derivatives valuable building blocks in medicinal chemistry. nih.gov

The chemical structure of this compound offers several reactive sites for further chemical modifications, allowing for the synthesis of more complex molecules with desired therapeutic properties. The ester group can be hydrolyzed to the corresponding alcohol (4-Methyl-5-thiazoleethanol), which can then be used in further synthetic steps. The thiazole ring itself can also be functionalized.

While the specific pharmaceuticals synthesized from this compound are not detailed in the available literature, its role as a synthetic intermediate underscores its importance in the broader field of drug discovery and development.

Research on Sensory and Flavor Chemistry Applications of 2 4 Methyl 5 Thiazolyl Ethyl Hexanoate

Olfactory and Gustatory Receptor Interactions

Thiazole (B1198619) derivatives, as a class, are known to interact with various biological receptors. For instance, some thiazole-carboxamide derivatives have been studied for their modulatory effects on AMPA receptors in the central nervous system, highlighting the potential for this chemical family to interact with specific protein targets. mdpi.com However, research linking specific flavor-active thiazoles to their corresponding olfactory receptors is an area that requires more in-depth investigation. The sensation of flavor itself is a complex neurological process where the brain integrates signals from both taste and smell. ki.se

Contribution to Aromatic Profiles in Food and Beverage Systems

While 2-(4-methyl-5-thiazolyl)ethyl hexanoate (B1226103) is used as a flavoring agent, specific research detailing its natural occurrence or its precise contribution to the aromatic profiles of particular foods and beverages is scarce. foodb.cachemimpex.com Thiazoles, in general, are significant contributors to the aroma of many cooked and roasted foods. acs.org They are typically formed during thermal processing through the Maillard reaction, which involves reactions between amino acids (particularly sulfur-containing ones) and reducing sugars. gemaromatics.comfrontiersin.orgcabidigitallibrary.org

Given its roasted and nutty characteristics, it is plausible that 2-(4-methyl-5-thiazolyl)ethyl hexanoate could be found in or used to enhance the flavor of products like:

Roasted Nuts: Roasting significantly develops the flavor profile of nuts, with many volatile compounds being generated. Sensory analysis of roasted hazelnuts and macadamia nuts shows that "nutty" and "roasted" are key desirable attributes. lincoln.ac.nzmdpi.comdlg.orgnih.gov

Coffee: Roasted coffee is known to contain a significant number of volatile compounds, including 28 identified thiazoles, which contribute to its complex aroma. researchgate.networdpress.comfoodsciencejournal.com These compounds are not present in green coffee beans and are formed during the roasting process. researchgate.net

Cooked Meats: Sulfur-containing compounds are crucial for the characteristic savory and roasted flavors of cooked meats. acs.orgcabidigitallibrary.org

The table below illustrates the classes of volatile compounds found in roasted coffee, a product where thiazoles play a significant aromatic role.

| Class of Volatile Compound | Number of Compounds Identified |

| Hydrocarbons | 49 |

| Alcohols | 19 |

| Aldehydes | 24 |

| Ketones | 83 |

| Acids | 22 |

| Esters | 29 |

| Pyrazines | 67 |

| Pyrroles | 25 |

| Thiazoles | 28 |

| Thiophenes | 26 |

| Sulfides | 17 |

| Phenols | 21 |

| Oxazoles | 25 |

| Pyridines | 7 |

| Amines | 4 |

| Indoles | 3 |

| Lactones | 7 |

| Quinolines | 2 |

| Quinoxalines | 11 |

| Thiols | 5 |

| Data sourced from a study on volatile compounds in roasted coffee. wordpress.com |

Mechanisms of Flavor Enhancement and Modification

The flavor enhancement capabilities of such compounds can be attributed to several factors:

Complexity and Richness: Compounds formed during the Maillard reaction, like thiazoles, contribute to the browning and development of savory, roasted, and toasted notes, adding complexity to the flavor profile. numberanalytics.comgemaromatics.com

Synergistic Effects: The perceived flavor of a food product is the result of a complex mixture of volatile and non-volatile compounds. The addition of a character-impact compound can have a synergistic effect, enhancing or modifying the perception of other flavor components.

Integration into Fragrance Compositions and Perfumery Research

This compound is utilized in the fragrance industry to create complex scent profiles. chemimpex.comchemimpex.com Its nutty and roasted characteristics can add warmth and depth to fragrance compositions. While its primary application appears to be in flavorings, its pleasant aroma makes it a viable component in perfumery. chemimpex.comchemimpex.com

In fragrance development, compounds are selected and blended to achieve a desired olfactory experience. The stability of the thiazole ring structure is a beneficial property for its inclusion in various formulations. chemimpex.comchemimpex.com The Good Scents Company notes its use in fragrance agents and recommends usage levels up to 0.0100% in the fragrance concentrate. thegoodscentscompany.com A closely related compound, 2-(4-methyl-5-thiazolyl)ethyl butanoate, is described as having a "roasted nutty" odor. thegoodscentscompany.com

Methodological Approaches to Sensory Evaluation and Profiling

While specific sensory evaluation data for this compound is not published, a variety of established methodologies are used to assess flavor compounds. These methods can be broadly categorized into sensory analysis and instrumental analysis. studysmarter.co.ukcontractlaboratory.com

Sensory Analysis: This involves the use of human subjects to evaluate flavor and aroma.

Flavor Profile Analysis (FPA): A trained panel of four to six individuals establishes a common vocabulary for different aroma and flavor descriptors and then rates their intensity. iwaponline.com This method allows for a detailed and reproducible sensory description of a compound or product. iwaponline.com

Descriptive Analysis: Trained panelists identify and quantify specific sensory attributes of a product, such as different flavor components and their intensities. vaia.com

Triangle Testing: This is a discriminative test where a panelist is presented with three samples, two of which are identical, and is asked to identify the different sample. studysmarter.co.uk

Instrumental Analysis: These techniques use scientific instruments to identify and quantify the chemical compounds responsible for flavor and aroma.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying volatile compounds in a sample. frontiersin.orgcontractlaboratory.com

The table below summarizes these common evaluation methods.

| Method | Type | Description |

| Flavor Profile Analysis (FPA) | Sensory | A trained panel uses a standardized vocabulary to describe and rate the intensity of flavor and aroma attributes. iwaponline.com |

| Descriptive Analysis | Sensory | Trained panelists identify and quantify specific sensory characteristics of a product. vaia.com |

| Triangle Testing | Sensory | Panelists identify the "odd one out" from three samples to determine if a perceptible difference exists. studysmarter.co.uk |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Instrumental | Separates, identifies, and quantifies the individual volatile compounds in a sample. contractlaboratory.com |

| Gas Chromatography-Olfactometry (GC-O) | Hybrid | Combines instrumental separation with human sensory detection to identify odor-active compounds. nih.gov |

Advanced Analytical and Methodological Frameworks for Studying 2 4 Methyl 5 Thiazolyl Ethyl Hexanoate

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS for Metabolite Profiling)

Chromatographic techniques are fundamental for isolating and identifying 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate (B1226103) from complex matrices and for studying its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate. The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. GC-MS is particularly useful for identifying compounds in essential oils and plant extracts. jmchemsci.com The identities of metabolites of thiazole (B1198619) derivatives can be established using GC-MS in conjunction with other methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for analyzing non-volatile compounds and for metabolite profiling in biological samples. tmiclinode.comfrontiersin.org In this method, the compound is separated in a liquid mobile phase on a solid stationary phase before being introduced to the mass spectrometer. LC-MS is crucial for studying the biotransformation of thiazole-containing drugs, as it can identify reactive metabolites and their conjugates. uni-duesseldorf.denih.gov For instance, LC-MS/MS has been used to characterize glutathione (B108866) (GSH) adducts of thiazole metabolites. uni-duesseldorf.de An untargeted metabolomics approach using UHPLC-MS/MS can reveal a wide range of metabolites and their variations in biological systems. frontiersin.org

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detector | Application for this compound |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium (Carrier Gas) | Mass Spectrometer (EI) | Quantification and identification in volatile samples (e.g., flavor analysis). |

| LC-MS/MS | Reversed-phase column (e.g., C18) | Gradient of water and acetonitrile (B52724) with formic acid | Tandem Mass Spectrometer (ESI) | Metabolite profiling in biological fluids (e.g., plasma, urine). |

Spectroscopic Characterization Methods in Chemical Research

Spectroscopic methods are vital for confirming the molecular structure of newly synthesized or isolated this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would show distinct signals for the protons on the thiazole ring, the methyl group, the ethyl bridge, and the hexanoate chain. chemicalbook.comnih.gov The chemical shifts, integration, and coupling patterns of these signals allow for the unambiguous assignment of the proton environment. impactfactor.org ¹³C NMR provides information on the different carbon environments within the molecule. impactfactor.org These techniques are considered potent methods for determining molecular structures in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretch of the ester group, C=N and C=C stretching vibrations of the thiazole ring, and C-H stretching of the alkyl groups. nih.govresearchgate.net These data are crucial for confirming the presence of key structural motifs. mdpi.com

| Spectroscopic Method | Functional Group / Proton Environment | Expected Characteristic Signal |

|---|---|---|

| IR Spectroscopy | C-H (Alkyl) | ~2850-3000 cm⁻¹ |

| C=O (Ester) | ~1735 cm⁻¹ | |

| C=N (Thiazole) | ~1630 cm⁻¹ | |

| C-O (Ester) | ~1100-1300 cm⁻¹ | |

| ¹H NMR Spectroscopy | Thiazole-H | ~8.5-9.0 ppm |

| -O-CH₂- (Ethyl) | ~4.3 ppm | |

| -CH₂- (Ethyl, adjacent to thiazole) | ~3.1 ppm | |

| -CH₃ (Thiazole) | ~2.4 ppm | |

| Hexanoate chain protons | ~0.9-2.3 ppm |

In Vitro and In Vivo Model Systems for Biological Activity Assessment

To explore the potential biological activities of this compound, a range of in vitro and in vivo models are employed. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. globalresearchonline.netresearchgate.netbohrium.comglobalresearchonline.net

In Vitro Models: These models use isolated cells, tissues, or enzymes to assess biological activity in a controlled environment.

Antimicrobial Assays: The compound can be tested against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC). mdpi.com

Anticancer Assays: Cytotoxicity can be evaluated against human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) using methods like the MTT assay. mdpi.com Further studies can investigate the mechanism of cell death, such as the induction of apoptosis through flow cytometry analysis. mdpi.comresearchgate.net

Enzyme Inhibition Assays: The inhibitory effect on specific enzymes can be measured. For example, a fluorometric enzyme inhibition assay can be used to determine activity against enzymes like monoamine oxidase (MAO). nih.gov

| Model Type | Specific Model | Biological Activity Assessed | Example Endpoint |

|---|---|---|---|

| In Vitro | Bacterial/Fungal Cultures | Antimicrobial | Minimum Inhibitory Concentration (MIC) |

| Cancer Cell Lines (e.g., MCF-7, A549) | Anticancer/Antiproliferative | IC₅₀ value, Apoptosis rate | |

| Isolated Enzymes (e.g., MAO, VEGFR-2) | Enzyme Inhibition | IC₅₀ value | |

| In Vivo | Rodent Models (e.g., mice, rats) | Anti-inflammatory, Antitumor | Reduction in tumor volume or inflammatory markers |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Elucidation

Computational methods provide powerful insights into the molecular behavior of this compound, helping to predict its interactions with biological targets and to understand its metabolic fate. globalresearchonline.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. plos.orgnih.gov For this compound, docking studies could identify potential protein targets and elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are responsible for its biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. These simulations can assess the stability of a ligand-protein complex predicted by molecular docking. plos.orgnih.gov By analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can confirm the stability of the compound's binding within the target's active site. researchgate.net

Quantum Chemistry (DFT): Density Functional Theory (DFT) studies can be used to explore the molecular mechanisms of biotransformation. nih.gov This approach can calculate the energy barriers for various metabolic reactions, such as epoxidation or S-oxidation of the thiazole ring, predicting the likelihood of forming reactive metabolites. nih.gov

| Method | Primary Application | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding | Identification of potential biological targets and binding modes. mdpi.com |

| Molecular Dynamics (MD) | Assessing stability of molecular complexes | Confirmation of stable binding to a target protein over time. nih.gov |

| Quantum Chemistry (DFT) | Modeling chemical reactions | Prediction of metabolic pathways and potential for reactive metabolite formation. nih.gov |

High-Throughput Screening Methodologies for Biological Activity Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. This approach is instrumental in the early stages of drug discovery and can be applied to uncover novel activities for this compound. jdigitaldiagnostics.com

The core of HTS involves miniaturizing and automating bioassays, typically in a 96- or 384-well microplate format. A chemical library, which could include this compound and its analogs, is tested for its ability to modulate a specific biological target.

Types of HTS Assays:

Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor.

Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell viability, gene expression, or signal transduction.

The results of an HTS campaign, often referred to as "hits," provide starting points for further investigation and optimization. By screening this compound against a diverse panel of targets, HTS can efficiently identify unexpected biological functions. jdigitaldiagnostics.com

| Assay Type | Principle | Example Application for this compound |

|---|---|---|

| Biochemical Assay | Measures direct interaction with or modulation of a purified biomolecule (e.g., enzyme). | Screening for inhibition of a panel of kinases or proteases. |

| Cell-Based Viability Assay | Measures the effect of the compound on the survival and proliferation of cells. | Screening against a panel of cancer cell lines to identify cytotoxic activity. |

| Reporter Gene Assay | Measures the effect of the compound on the expression of a specific gene linked to a reporter. | Screening for activation or inhibition of a specific signaling pathway (e.g., NF-κB). |

Emerging Research Avenues and Future Perspectives for 2 4 Methyl 5 Thiazolyl Ethyl Hexanoate

Development of Novel Therapeutic Agents Based on Thiazole (B1198619) Scaffolds

The thiazole ring is a prominent "scaffold" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. spast.orgnih.gov This unique heterocyclic motif is a component of more than 18 drugs approved by the FDA and is investigated for its potential to act on numerous biological targets. nih.gov The structural features of the thiazole ring allow it to bind to various enzymes and cellular receptors, leading to a broad spectrum of biological activities. ijrpr.com

The therapeutic potential of thiazole derivatives is extensive, with research demonstrating activities including:

Antimicrobial: Thiazole compounds have been developed as potent agents against various pathogens. For instance, Cefiderocol, an FDA-approved antibiotic, utilizes a thiazole ring in its structure to combat multi-drug resistant Gram-negative bacteria. nih.gov

Anticancer: The thiazole moiety is a key component in several anticancer agents. nih.gov Alpelisib, approved for treating certain types of breast cancer, is a notable example. nih.gov Researchers continue to synthesize and evaluate new thiazole derivatives for their ability to inhibit the growth of various cancer cell lines. researchgate.net

Anti-inflammatory: Numerous studies have highlighted the anti-inflammatory properties of thiazole-containing molecules. ijrpr.comresearchgate.net

Antiviral: The thiazole scaffold has been incorporated into compounds designed to combat viral infections, including HIV. spast.org

Given this extensive history, the 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate (B1226103) structure serves as a potential starting point for the design of new therapeutic agents. By modifying the hexanoate ester chain or other parts of the molecule, researchers can create libraries of new compounds for screening against various diseases, leveraging the proven biological activity of the core thiazole ring.

Table 1: Selected Pharmacological Activities of Thiazole Derivatives

| Therapeutic Area | Example Application/Activity |

|---|---|

| Anticancer | Inhibition of cancer cell growth; found in approved drugs like Alpelisib. nih.gov |

| Antibacterial | Effective against multi-drug resistant bacteria; core of antibiotics like Cefiderocol. nih.gov |

| Antifungal | Used in the development of new agents to treat resistant Candida infections. researchgate.net |

| Anti-inflammatory | Demonstrated activity in various preclinical models. ijrpr.comnih.gov |

| Antiviral | Investigated for activity against viruses such as HIV. spast.org |

Advancements in Sustainable Synthesis and Bioproduction of Thiazole Esters

Traditionally, the synthesis of chemical compounds has often relied on methods that use hazardous reagents and generate significant waste. nih.govresearchgate.net However, the field of green chemistry is driving the development of more environmentally friendly and sustainable synthetic routes for thiazole derivatives. nih.gov These modern techniques focus on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.govresearchgate.net

Emerging green synthesis strategies applicable to thiazole esters include:

Biocatalysis: Utilizing enzymes or whole microorganisms to catalyze reactions. For example, recyclable cross-linked chitosan (B1678972) hydrogels have been used as a green biocatalyst for the efficient synthesis of novel thiazole derivatives. mdpi.com

Ultrasonic Irradiation: Using ultrasound to promote chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating. mdpi.comnih.gov

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactions, which can dramatically reduce reaction times and improve energy efficiency. nih.govbohrium.com

Green Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ionic liquids. bohrium.com

These sustainable methods offer significant advantages, including increased cost-effectiveness, simpler purification processes, and enhanced safety. nih.gov Applying these green chemistry principles to the production of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate and other thiazole esters could significantly reduce the environmental footprint of their manufacturing process, aligning with the growing demand for sustainable chemical production. researchgate.net

Environmental Fate and Degradation Studies

While this compound is used in food and agricultural products, its environmental impact and degradation pathways are not well-documented in public literature. ontosight.aichemimpex.com Understanding the environmental fate of such compounds is crucial, especially when they are used in applications like agrochemicals that lead to their release into the environment. chemimpex.com

Future research should focus on several key areas:

Biodegradation: Investigating the susceptibility of the compound to microbial degradation in soil and water. The ester linkage in this compound may be susceptible to hydrolysis by environmental microorganisms, breaking it down into 2-(4-methyl-5-thiazolyl)ethanol and hexanoic acid. juniperpublishers.com

Abiotic Degradation: Studying processes like photodecomposition (breakdown by sunlight) and hydrolysis in water to determine the compound's persistence. juniperpublishers.com

Ecotoxicity: Assessing the potential toxicity of the parent compound and its degradation products to non-target organisms, such as aquatic life, soil invertebrates, and beneficial insects. researchgate.net

Studies on structurally related compounds, such as certain ester-containing herbicides, indicate that environmental factors like soil moisture, temperature, and microbial populations heavily influence their persistence and breakdown rates. juniperpublishers.com Similar comprehensive studies are needed for this compound to ensure its use does not pose undue risk to ecosystems.

Interdisciplinary Research Integrating Omics Technologies for Comprehensive Understanding

The "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for obtaining a holistic view of the molecular and cellular effects of chemical compounds. frontiersin.orgnih.gov Integrating these technologies can provide a comprehensive understanding of this compound and its derivatives, accelerating research and development. frontiersin.org

Potential applications of omics technologies in this context include:

Mechanism of Action Studies: If a derivative of this compound shows therapeutic promise, proteomics and metabolomics can be used to identify the specific proteins and metabolic pathways it affects, revealing its mechanism of action. nih.govresearchgate.net

Biomarker Discovery: Transcriptomics and proteomics can help identify biomarkers that indicate a biological response to the compound, which is crucial for drug development and clinical trials. nih.gov

Environmental Impact Assessment: Metabolomics can be used to study how organisms in the environment metabolize the compound, providing insights into its degradation pathways and potential for bioaccumulation. frontiersin.org

Optimizing Bioproduction: By analyzing the genome and transcriptome of microorganisms, researchers can engineer them to produce thiazole esters more efficiently and sustainably through fermentation-based processes. frontiersin.org

This multi-omics approach enables a shift from studying single endpoints to understanding complex biological systems, paving the way for more targeted drug design, thorough environmental risk assessment, and innovative bioproduction strategies for thiazole-based compounds. frontiersin.orgnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cefiderocol |

| Alpelisib |

| 2-(4-methyl-5-thiazolyl)ethanol |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate?

The compound is typically synthesized via esterification between 2-(4-methyl-5-thiazolyl)ethanol and hexanoic acid under acidic or enzymatic catalysis. Key steps include:

- Reacting equimolar ratios of the alcohol and acid in the presence of a dehydrating agent (e.g., sulfuric acid) at 60–80°C for 6–12 hours.

- Purification via vacuum distillation or column chromatography to achieve ≥98% purity .

- Structural validation using H/C NMR and mass spectrometry to confirm ester bond formation and thiazole ring integrity .

Q. How is the structural identity of this compound confirmed in research settings?

A multi-technique approach is employed:

- NMR spectroscopy : Peaks at δ 2.5–2.7 ppm (thiazole methyl group) and δ 4.3–4.5 ppm (ethyleneoxy protons) confirm the core structure .

- Mass spectrometry : Molecular ion peaks at m/z 257.4 ([M+H]) align with the molecular formula CHNOS .

- FT-IR : Absorbance at 1730–1750 cm (C=O stretch) and 1250–1270 cm (C-O ester) verify the ester functional group .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection (FID) is widely used:

- Column : Polar stationary phase (e.g., DB-WAX) for optimal separation of volatile esters .

- Normalization method : Peak area ratios relative to internal standards (e.g., ethyl decanoate) ensure accuracy in flavor studies .

- Detection limits : Reported as low as 0.1 ppm in bourbon aroma profiling .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Advanced optimization strategies include:

- Catalyst screening : Lipases (e.g., Candida antarctica lipase B) enhance esterification efficiency under mild conditions (40°C, solvent-free) .

- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >95% yield .

- In situ water removal : Molecular sieves or Dean-Stark traps improve equilibrium shift toward ester formation .

Q. What factors influence the compound’s stability in long-term storage?

Stability studies should evaluate:

Q. How can researchers resolve discrepancies in reported purity grades (e.g., 98% vs. 99%)?

Cross-validation using orthogonal methods:

- HPLC-DAD : Quantifies trace impurities (e.g., unreacted hexanoic acid) with a C18 column and UV detection at 254 nm .

- Karl Fischer titration : Detects residual moisture (<0.1% acceptable for flavor applications) .

- Interlaboratory comparison : Harmonizes protocols for purity assessment across institutions .

Q. What methodologies are used to study its sensory impact in flavor chemistry?

Advanced sensory analysis involves:

- GC-Olfactometry (GC-O) : Identifies odor-active compounds; this compound exhibits a "sulfurous, roasted" note at FD factors ≥32 .

- AEDA (Aroma Extract Dilution Analysis) : Determines threshold concentrations in food matrices .

- Consumer panels : Correlates sensory descriptors (e.g., "meaty") with molecular structure .

Q. How to address contradictory reactivity data in thiazole derivatives?

Systematic approaches include:

- Controlled reaction reproducibility : Standardize solvents (e.g., ethanol vs. DMF) and reflux durations .

- DFT calculations : Model electron density distribution to predict nucleophilic/electrophilic sites on the thiazole ring .

- Isotopic labeling : Track reaction pathways using C-labeled hexanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.